molecular formula C10H16N2O B1323417 2-[2-Amino(ethyl)anilino]-1-ethanol CAS No. 22271-65-4

2-[2-Amino(ethyl)anilino]-1-ethanol

Cat. No. B1323417
CAS RN: 22271-65-4
M. Wt: 180.25 g/mol
InChI Key: VXVRDSXRNZTBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-Amino(ethyl)anilino]-1-ethanol” is a chemical compound with the molecular formula C4H12N2O . It is also known as Ethanol, 2-[(2-aminoethyl)amino]- .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of an aryl bromide with an amine at room temperature, followed by stirring the reaction mixture at 90-110°C for 8 hours .


Molecular Structure Analysis

The molecular structure of “2-[2-Amino(ethyl)anilino]-1-ethanol” can be represented by the InChI string: InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 104.15 . It has a melting point of -28 °C, a boiling point of 238-240 °C/752 mmHg, and a density of 1.03 g/mL at 25 °C . It is soluble in water .

Scientific Research Applications

Anticancer Activities

2-Anilino Triazolopyrimidines have been investigated for their potential as anticancer agents . They act as tubulin polymerization inhibitors, disrupting the structure of microtubules in cancer cells, which can inhibit cell division and growth . Specific compounds with p-toluidino, p-ethylanilino, and 3’,4’-dimethylanilino substituents have shown significant activity against HeLa, A549, and HT-29 cancer cells .

Antimitotic Agents

Compounds with a 3-arylamino-5-amino-1,2,4 triazole moiety, similar to the structure of 2-[2-Amino(ethyl)anilino]-1-ethanol, have been designed and synthesized as a new class of antimitotic agents . These compounds interfere with the process of mitosis, potentially inhibiting the proliferation of cancer cells .

Synthesis of Heterocyclic Compounds

2-Anilinopyrimidines have been synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines . This process is efficient and can be carried out under microwave conditions, which significantly reduces the reaction time .

Potential Bioactivity

The 2-anilinopyrimidines synthesized from 2-chloro-4,6-dimethylpyrimidine are of potential bioactivity . While the specific bioactivities are not mentioned, these compounds could be further investigated for various biological applications .

Fungicides and Pesticides

The biological activity of anilinopyrimidines as fungicides and pesticides is well-known and widely reported . These compounds could potentially be used in the development of new pesticides and fungicides .

Kinase Inhibitors

Some 2-anilinopyrimidine derivatives have been evaluated as kinase inhibitors, showing antiproliferative activity against cancer cell lines . Kinases are enzymes that play key roles in cell signaling pathways, and their inhibition can disrupt the growth and proliferation of cancer cells .

Safety and Hazards

The compound is classified as hazardous, with hazard statements including H314 (causes severe skin burns and eye damage), H317 (may cause an allergic skin reaction), H335 (may cause respiratory irritation), and H360Df (may damage fertility or the unborn child) .

properties

IUPAC Name

2-(2-amino-N-ethylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-12(7-8-13)10-6-4-3-5-9(10)11/h3-6,13H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVRDSXRNZTBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Amino(ethyl)anilino]-1-ethanol

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